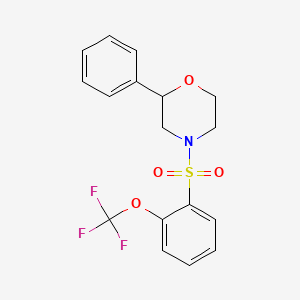

![molecular formula C18H20ClNO4S B2681970 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide CAS No. 339113-23-4](/img/structure/B2681970.png)

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide, commonly known as TCB-2, is a synthetic compound that belongs to the phenethylamine and tryptamine classes of compounds. TCB-2 is a potent and selective agonist for the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. TCB-2 has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research in the field of synthesis and characterization of similar compounds has led to the development of novel chemical entities with unique properties. For instance, the synthesis and unique properties of compounds like 4,8-Bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane demonstrate the potential for creating substances with novel reactivities and functionalities through meticulous chemical synthesis processes (Nakayama et al., 1998). Such research highlights the intricate relationship between structure and function in chemical compounds, providing a pathway for the exploration of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide and its derivatives.

Antimicrobial and Antifungal Properties

Investigations into the antimicrobial and antifungal activities of sulfanilamide derivatives shed light on the potential biomedical applications of related compounds. For example, Lahtinen et al. (2014) synthesized and characterized sulfanilamide derivatives, examining their crystal structures and evaluating their thermal properties and antibacterial activities against various bacterial and fungal strains. This research underscores the potential of such compounds in developing new antimicrobial agents, suggesting a possible area of application for this compound in addressing microbial resistance (Lahtinen et al., 2014).

Catalytic and Synthetic Applications

The catalytic and synthetic applications of related compounds are of significant interest. For instance, coordination chemistry studies involving dinucleating P2N2S ligands have demonstrated the preparation and characterization of cationic palladium complexes, revealing the potential of such ligands in catalysis and synthetic chemistry (Siedle et al., 2007). This area of research presents a promising avenue for exploring the use of this compound in catalytic processes and the synthesis of complex molecules.

Molecular Imprinting and Selective Adsorption

The novel approach of molecular imprinting for the selective adsorption of organosulfur compounds, as proposed by Castro et al. (2001), offers insight into the potential environmental and industrial applications of related compounds. This technique, which involves the creation of recognition sites within polymeric matrices, highlights the utility of such compounds in the desulfurization of fuels and the selective removal of contaminants, suggesting an area of application for this compound in environmental remediation and purification processes (Castro et al., 2001).

Propiedades

IUPAC Name |

N-[2-(4-chlorophenyl)sulfanylethyl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO4S/c1-22-15-10-12(11-16(23-2)17(15)24-3)18(21)20-8-9-25-14-6-4-13(19)5-7-14/h4-7,10-11H,8-9H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRELAKYOFRUKTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCSC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(benzylthio)acetamide](/img/structure/B2681887.png)

![2-Cyclopropyl-1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2681897.png)

![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B2681898.png)

![(Z)-4-benzoyl-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2681906.png)

![ethyl 4-{[7-(carbamoylmethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2681910.png)